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For researchers, scientists, and drug development professionals navigating the landscape of
RNA structure analysis, choosing the optimal probing methodology is paramount. This guide
provides a comprehensive comparison of two prominent techniques: Keth-seq and SHAPE-
MaP, offering insights into their respective principles, experimental workflows, and performance
based on available data.

At the heart of understanding RNA function lies the intricate architecture of its secondary and
tertiary structures. Keth-seq and SHAPE-MaP are powerful high-throughput methods that
provide nucleotide-resolution information about RNA structure, both in vitro and within the
complex environment of a living cell. While both aim to elucidate the structural landscape of
RNA, they employ distinct chemical probes and detection strategies, leading to differences in
their specificity, readout, and applicability.

At a Glance: Keth-seq vs. SHAPE-MaP
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Feature

Keth-seq

SHAPE-MaP

Probing Reagent

N3-kethoxal

Electrophilic acylating agents
(e.g., IM7, NMIA, NAI)

Target Nucleotide

Single-stranded Guanine (G)

Flexible nucleotides (all four
bases: A, U, G, C)

Modification Site

N1 and N2 positions of

guanine

2'-hydroxyl group of the ribose

sugar

Detection Method

Reverse transcription stops

Mutational profiling (read-

through with misincorporation)

Primary Readout

Truncated cDNA fragments

Mutations in the cDNA

sequence

Specificity

Specific to single-stranded

guanines

Broadly targets flexible,

unpaired nucleotides

In Vivo Application

Yes

Yes

Key Advantage

High specificity for guanines,
useful for probing G-

quadruplexes

Probes all four nucleotides,
providing a more
comprehensive view of single-

stranded regions

Delving Deeper: Principles and Performance

Keth-seq: Targeting Guanine in Single-Stranded Regions

Keth-seq utilizes the chemical probe N3-kethoxal, which selectively reacts with the N1 and N2

positions of guanine bases that are not engaged in Watson-Crick base pairing.[1] This

modification creates a bulky adduct on the guanine base, which effectively stalls the reverse

transcriptase enzyme during cDNA synthesis. The resulting truncated cDNA fragments are then

sequenced, and the positions of the stops reveal the locations of accessible guanine residues.

A key feature of Keth-seq is the reversibility of the kethoxal modification, allowing for control

experiments.[1]
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One of the notable strengths of Keth-seq is its high specificity for guanine, which makes it a
valuable tool for studying specific RNA structural motifs rich in this nucleotide, such as G-
quadruplexes (rG4s).[1]

SHAPE-MaP: A Broader View of RNA Flexibility

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer extension and Mutational
profiling) employs a class of electrophilic reagents, such as 1M7, NMIA, or NAI, that acylate the
2'-hydroxyl group of the ribose sugar.[2][3][4] This modification occurs preferentially at
conformationally flexible nucleotides, which are typically found in single-stranded regions or
dynamic helical junctions.

Unlike the reverse transcription stops induced by Keth-seq adducts, the 2'-O-adducts in
SHAPE-MaP are read through by a modified reverse transcriptase. This read-through,
however, is not always faithful, and the enzyme often misincorporates a nucleotide opposite the
modified base.[2] These induced mutations are then identified by high-throughput sequencing,
providing a "mutational profile" that reflects the flexibility of each nucleotide in the RNA. A
significant advantage of SHAPE-MaP is its ability to probe the structure of all four nucleotides,
offering a more complete picture of single-stranded regions throughout the transcriptome.[2]

Quantitative Performance Comparison

Direct quantitative comparisons between Keth-seq and SHAPE-MaP are limited in the
literature. However, a study comparing Keth-seq to icSHAPE (a related SHAPE-based method)
on the well-structured 18S ribosomal RNA provides valuable insights. The accuracy of these
methods in predicting the known secondary structure was evaluated using the Area Under the
Curve (AUC) of a Receiver Operating Characteristic (ROC) plot.

icSHAPE (as a
Performance Metric Keth-seq proxy for SHAPE- Reference
MaP)

AUC for 18S rRNA

o 0.81 0.71 [1]
structure prediction
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This data suggests that for the specific case of the 18S rRNA, Keth-seq demonstrated a higher
accuracy in recapitulating the known structure compared to icSHAPE.[1] It is important to note
that performance can vary depending on the specific RNA and the biological context.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for Keth-seq and
SHAPE-MaP.
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SHAPE-MaP Experimental Workflow

Detailed Experimental Protocols
Keth-seq Protocol

The following is a generalized protocol for Keth-seq, based on published methods.[1]

* RNA Preparation:
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o For in vitro experiments, the RNA of interest is transcribed and purified.

o For in vivo experiments, cells are cultured to the desired density.

N3-kethoxal Probing:

o In vitro: Purified RNA is refolded in an appropriate buffer and then treated with N3-
kethoxal.

o In vivo: N3-kethoxal is added directly to the cell culture medium and incubated for a short
period.

RNA Isolation: Total RNA is extracted from the cells or the in vitro reaction using a standard
RNA purification method. It is crucial to perform DNase treatment to remove any
contaminating genomic DNA.

Reverse Transcription:

o Primer annealing is performed using either random hexamers or gene-specific primers.

o Reverse transcription is carried out using a reverse transcriptase. The enzyme will stall at
the sites of N3-kethoxal adducts on guanine bases.

Library Preparation and Sequencing:

o The resulting cDNA fragments are purified.

o Sequencing adapters are ligated to the cDNA fragments.

o The library is amplified by PCR and then subjected to high-throughput sequencing.

Data Analysis:

o Sequencing reads are aligned to a reference transcriptome.

o The 5" ends of the reads, which correspond to the reverse transcription stop sites, are
mapped.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15587110?utm_src=pdf-body
https://www.benchchem.com/product/b15587110?utm_src=pdf-body
https://www.benchchem.com/product/b15587110?utm_src=pdf-body
https://www.benchchem.com/product/b15587110?utm_src=pdf-body
https://www.benchchem.com/product/b15587110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o The frequency of stops at each guanine residue is calculated and normalized to generate
a reactivity profile.

o This profile is then used as a constraint in RNA secondary structure prediction software.

SHAPE-MaP Protocol

The following is a generalized protocol for SHAPE-MaP, based on published methods.[2][3]
e RNA Preparation:

o Invitro: The RNA of interest is transcribed and purified.

o In vivo: Cells are grown to the desired confluence.
» SHAPE Reagent Probing:

o Invitro: The purified RNA is folded in a suitable buffer and then treated with a SHAPE
reagent (e.g., 1M7). A no-reagent (DMSO) control is also prepared.

o Invivo: The SHAPE reagent is added to the cell culture medium and incubated for a brief
period. A no-reagent control is processed in parallel.

* RNA Isolation: Total RNA is isolated from the cells or the in vitro reaction. Rigorous DNase
treatment is essential.

« Mutational Profiling Reverse Transcription:
o Primers (random or gene-specific) are annealed to the RNA.

o Reverse transcription is performed using a modified protocol that includes MnClI2, which
promotes the reverse transcriptase to read through the SHAPE adducts and introduce
mutations.

 Library Preparation and Sequencing:

o The synthesized cDNA is used as a template for second-strand synthesis or PCR
amplification.
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o Sequencing libraries are constructed and subjected to high-throughput sequencing.

o Data Analysis:
o Sequencing reads are aligned to a reference genome or transcriptome.

o The frequency of mutations at each nucleotide position is calculated for both the SHAPE-
treated and control samples.

o The background mutation rate (from the no-reagent control) is subtracted from the
SHAPE-induced mutation rate.

o The resulting reactivity profile is normalized and used as constraints for RNA secondary
structure modeling using software like ShapeMapper.[2]

Conclusion: Choosing the Right Tool for the Job

Both Keth-seq and SHAPE-MaP are powerful and versatile techniques for elucidating RNA
structure at high resolution. The choice between them will largely depend on the specific
research question and the nature of the RNA being studied.

o Keth-seq is the method of choice when the primary interest lies in the accessibility of
guanine residues or in the study of G-rich motifs like G-quadruplexes. Its high specificity can
be a significant advantage in these contexts.

» SHAPE-MaP offers a more comprehensive view of RNA structure by probing the flexibility of
all four nucleotides. This makes it a more general tool for transcriptome-wide structure
mapping and for identifying single-stranded regions that may be involved in protein binding
or other interactions.

As RNA structure probing technologies continue to evolve, the integration of data from multiple
complementary methods, including Keth-seq and SHAPE-MaP, will likely provide the most
complete and accurate picture of the dynamic and functionally critical world of the RNA
structurome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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